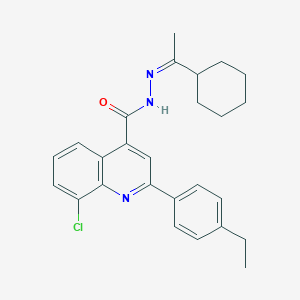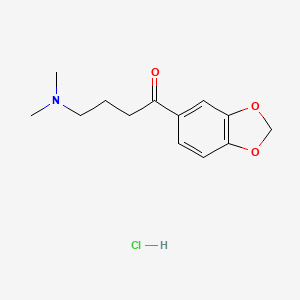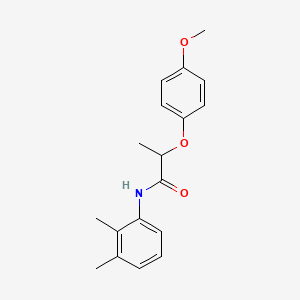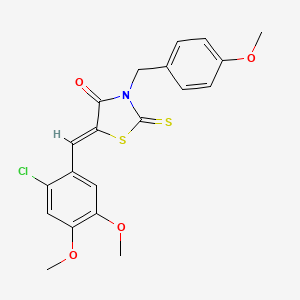![molecular formula C15H15IO3 B4941236 1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4941236.png)
1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene, commonly known as IPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPEB is a synthetic compound that is used in various scientific experiments to study its mechanism of action and physiological effects.
作用机制
The mechanism of action of IPEB involves its interaction with various biological targets, including proteins and enzymes. IPEB has been shown to inhibit the activity of some enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. IPEB has also been shown to interact with some proteins involved in signal transduction pathways, such as protein kinase C.
Biochemical and Physiological Effects:
IPEB has been shown to have various biochemical and physiological effects, depending on the target it interacts with. It has been shown to have anti-inflammatory effects by inhibiting the activity of some enzymes involved in the inflammatory response. IPEB has also been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
实验室实验的优点和局限性
One of the advantages of using IPEB in lab experiments is its fluorescent properties, which make it a useful tool for studying protein-ligand interactions. Moreover, its potential applications in drug delivery systems make it a promising compound for future research. However, one of the limitations of using IPEB in lab experiments is its synthetic nature, which may limit its applicability in some biological systems.
未来方向
There are several future directions for research on IPEB. One of the directions is to study its potential applications in drug delivery systems. Another direction is to study its interactions with different biological targets to understand its mechanism of action better. Moreover, further research is needed to explore the potential of IPEB as a molecular imaging agent and its applications in various fields, such as neurodegenerative diseases and cancer.
Conclusion:
In conclusion, 1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene (IPEB) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPEB has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug delivery systems and molecular imaging. Further research is needed to explore its full potential and to understand its interactions with different biological targets.
合成方法
The synthesis of IPEB involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 4-iodophenol with 2-bromoethyl ether to form 2-(4-iodophenoxy)ethanol. The second step involves the reaction of 2-(4-iodophenoxy)ethanol with 2-methoxybenzoyl chloride to form 1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene (IPEB).
科学研究应用
IPEB has been extensively studied in various scientific experiments due to its potential applications in different fields. It has been used as a fluorescent probe to study protein-ligand interactions. IPEB has also been used as a molecular imaging agent to study the distribution and metabolism of drugs in vivo. Moreover, IPEB has been studied for its potential applications in drug delivery systems.
属性
IUPAC Name |
1-iodo-4-[2-(2-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO3/c1-17-14-4-2-3-5-15(14)19-11-10-18-13-8-6-12(16)7-9-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMGOPATUXHZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-ethyl-5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941173.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4941183.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B4941187.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4941195.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B4941205.png)
![ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4941221.png)

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4941243.png)
![1-[3-(4-methoxyphenoxy)propoxy]naphthalene](/img/structure/B4941249.png)